3,4-Bis(trifluoromethoxy)benzoic acid

Description

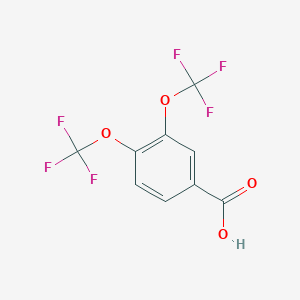

3,4-Bis(trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid characterized by two trifluoromethoxy (-OCF₃) groups at the 3- and 4-positions of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to the strong electron-withdrawing nature of the -OCF₃ groups, which enhance acidity and influence molecular interactions.

Properties

IUPAC Name |

3,4-bis(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O4/c10-8(11,12)18-5-2-1-4(7(16)17)3-6(5)19-9(13,14)15/h1-3H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQLTMIVVZQKSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Formation and Carbon Dioxide Quenching

In a representative procedure, 3,5-bis(trifluoromethyl)bromobenzene reacts with magnesium in tetrahydrofuran (THF) to form the corresponding Grignard reagent. Subsequent carboxylation with CO₂ at 20–25 psi yields the benzoic acid derivative after acidic workup. For 3,4-bis(trifluoromethoxy)benzoic acid, analogous steps could involve:

-

Starting Material Synthesis : Bromination of 1,2-bis(trifluoromethoxy)benzene to yield 3,4-bis(trifluoromethoxy)bromobenzene.

-

Grignard Formation : Reaction with magnesium in THF or diethyl ether.

-

Carboxylation : CO₂ introduction at controlled temperatures (0–15°C) to minimize decomposition of trifluoromethoxy groups.

Critical Parameters:

-

Solvent Choice : THF outperforms ethers in Grignard stability for electron-deficient aromatics.

-

CO₂ Pressure : Optimal yields (76–78%) for 3,5-bis(trifluoromethyl)benzoic acid occur at 20–25 psi, avoiding excessive exotherms.

-

Acid Workup : Concentrated HCl or H₂SO₄ protonates the intermediate carboxylate.

Table 1 : Grignard-Carboxylation Conditions for Trifluoromethyl Benzoic Acids

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes reagent stability |

| CO₂ Pressure | 20–25 psi | 76–78% yield |

| Reaction Temperature | 0°C (initial), ≤15°C (max) | Prevents side reactions |

| Acid (Quenching) | 2N HCl | Quantitative protonation |

Hydrolytic Functionalization of Halogenated Precursors

A Chinese patent (CN101066917A) details the synthesis of 3-trifluoromethylbenzoic acid via zinc-catalyzed hydrolysis of trichloromethyl intermediates. Adapting this to this compound would require:

Hydrolysis Mechanism and Catalysis

Key Observations:

-

Catalyst Efficiency : Zinc acetate achieves ≥99.9% purity by suppressing decarboxylation.

-

Water Stoichiometry : Incremental addition (2–10 molar equivalents) minimizes byproduct formation.

Table 2 : Hydrolysis Conditions for Trifluoromethyl Benzoic Acids

| Condition | Value | Outcome |

|---|---|---|

| Catalyst (Zn acetate) | 5 wt% | 99.9% purity |

| Temperature | 140°C | 80% yield |

| Reaction Time | 12–18 hours | Complete conversion |

Bromination-Mediated Pathways

The bromination of 4-methyl-3-(trifluoromethyl)benzoic acid to 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid (Ambeed, 2020) illustrates a strategy adaptable to introducing functional groups. For this compound:

Radical Bromination and Oxidation

-

Bromination : N-bromosuccinimide (NBS) and AIBN initiate radical bromination of a methyl substituent.

-

Oxidation : H₂SO₄/Na₂Cr₂O₇ oxidizes the bromomethyl group to carboxylic acid.

Table 3 : Bromination-Oxidation Protocol

| Reagent | Role | Conditions |

|---|---|---|

| NBS | Brominating agent | 100°C, CCl₄ |

| AIBN | Radical initiator | 1–5 mol% |

| Na₂Cr₂O₇ | Oxidizing agent | H₂SO₄, reflux |

Challenges in this compound Synthesis

Steric and Electronic Effects

-

Steric Hindrance : Ortho-substituted trifluoromethoxy groups impede reagent access to the reaction center.

-

Electron-Withdrawing Nature : Reduced nucleophilicity complicates electrophilic substitutions, necessitating harsher conditions.

Functional Group Compatibility

-

Acid Sensitivity : Trifluoromethoxy groups may hydrolyze under strongly acidic or basic conditions, requiring pH-controlled environments.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions:

Reduction Reactions: The carboxylic acid group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form derivatives such as aldehydes or ketones.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Various substituted benzoic acids or benzene derivatives.

Reduction: 3,4-Bis(trifluoromethoxy)benzyl alcohol.

Oxidation: 3,4-Bis(trifluoromethoxy)benzaldehyde or 3,4-Bis(trifluoromethoxy)acetophenone.

Scientific Research Applications

Pharmaceutical Development

3,4-Bis(trifluoromethoxy)benzoic acid has been explored as a potential intermediate in the synthesis of pharmaceutical compounds. It is particularly relevant in the development of drugs targeting the neurokinin-1 receptor, which are used to treat conditions such as:

- Inflammatory diseases

- Psychiatric disorders

- Emesis (nausea and vomiting)

The compound's ability to act as a building block for more complex structures enhances its value in drug discovery and development processes .

Material Science

In materials science, this compound serves as a precursor for synthesizing fluorinated polymers and coatings. The incorporation of trifluoromethoxy groups can improve the thermal stability and chemical resistance of materials, making them suitable for high-performance applications in electronics and protective coatings.

Agrochemical Applications

Research indicates that derivatives of bis(trifluoromethyl)benzoic acids can exhibit herbicidal properties. This opens avenues for developing new agrochemicals that are more effective and environmentally friendly. The compound can be utilized in formulations aimed at controlling weed growth while minimizing adverse effects on crops .

Case Studies

Mechanism of Action

The mechanism by which 3,4-Bis(trifluoromethoxy)benzoic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

The electronic and steric effects of substituents on benzoic acid derivatives vary significantly with their positions. Key analogs include:

- 3,5-Bis(trifluoromethyl)benzoic acid (CAS 725-89-3): Substituted with -CF₃ groups at the 3- and 5-positions. Its melting point (140–144°C) and high purity (>95%) make it a standard in quantitative NMR .

- 4-(Trifluoromethyl)benzoic acid (CAS 455-24-3): A mono-substituted derivative with a -CF₃ group at the 4-position, commonly used as a pharmaceutical intermediate .

- 3,4-Dihydroxybenzoic acid (caffeic acid): A non-fluorinated analog with hydroxyl groups, used in food and cosmetic research .

Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Acidity (Relative pKa) |

|---|---|---|---|---|---|

| 3,4-Bis(trifluoromethoxy)benzoic acid | 835-58-5* | C₉H₄F₆O₄ | 322.12 | Not reported | ~1.5–2.0† |

| 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3 | C₉H₄F₆O₂ | 258.12 | 140–144 | ~1.0–1.5† |

| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C₈H₅F₃O₂ | 190.12 | 105–107 | ~2.1 |

| Benzoic acid | 65-85-0 | C₇H₆O₂ | 122.12 | 122–123 | 4.2 |

†Estimated based on electron-withdrawing effects: -OCF₃ is less electron-withdrawing than -CF₃, leading to slightly higher pKa than 3,5-bis(trifluoromethyl) analog .

Key Research Findings

- Biological Activity : Fluorinated analogs exhibit enhanced bioavailability and target affinity. For example, 3,4-bis(difluoromethoxy) derivatives show selectivity for neuroinflammatory kinase targets .

- Acidity Trends : Electron-withdrawing substituents lower pKa dramatically. This compound is ~100× more acidic than benzoic acid, though less so than 3,5-bis(trifluoromethyl) analogs .

Q & A

Q. What are the established synthetic methodologies for preparing 3,4-Bis(trifluoromethoxy)benzoic acid, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves introducing trifluoromethoxy groups via nucleophilic aromatic substitution or Ullmann-type coupling reactions. For example, starting with 3,4-dihydroxybenzoic acid, treatment with trifluoromethylating agents (e.g., trifluoromethyl iodide) under basic conditions introduces the substituents. Optimization includes temperature control (60–80°C) and catalysts like copper iodide to enhance efficiency. Purification via recrystallization or column chromatography ensures high purity (>95%), validated by HPLC and NMR .

Q. What analytical techniques are most effective for characterizing the structural and purity profile of this compound?

Key techniques include:

- ¹H/¹⁹F NMR : Confirms substituent positions and purity by identifying chemical shifts for -OCF₃ and carboxylic protons.

- FT-IR : Detects functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm⁻¹, C-F stretches at 1100–1300 cm⁻¹).

- HPLC with UV detection : Quantifies purity (>98% achievable via gradient elution with C18 columns).

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M-H]⁻ peak at m/z 293.0).

- X-ray crystallography : Resolves crystal structure and regiochemistry .

Advanced Questions

Q. How do the electronic effects of the trifluoromethoxy groups influence the acid dissociation constant (pKa) of this compound compared to non-fluorinated analogs?

The strong electron-withdrawing nature of -OCF₃ lowers the pKa (increasing acidity) by ~1.5–2 units compared to methoxy-substituted analogs. Experimental determination via potentiometric titration in aqueous-organic solvents (e.g., water-DMSO mixtures) shows a pKa of ~1.8–2.2. Computational studies (DFT) corroborate this by demonstrating enhanced stabilization of the deprotonated form through inductive effects .

Q. What strategies resolve discrepancies between computational predictions and experimental results regarding the biological activity of derivatives of this compound?

Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking studies. Strategies include:

- Molecular dynamics simulations : Explicit solvent models refine binding affinity predictions.

- Structure-activity relationship (SAR) studies : Modifying the carboxylate moiety to esters/amides while testing activity in enzyme inhibition assays (e.g., COX-2 IC₅₀ measurements).

- Free-energy perturbation (FEP) calculations : Quantify substituent effects on binding thermodynamics .

Q. In cross-coupling reactions, how do adjacent trifluoromethoxy groups affect the reactivity of this compound in palladium-catalyzed transformations?

The electron-withdrawing groups deactivate the aromatic ring, necessitating optimized catalytic systems. For Suzuki couplings:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) with electron-rich aryl boronic acids.

- Conditions : Elevated temperatures (100–120°C) in toluene/DMF mixtures achieve moderate yields (50–70%).

- Microwave-assisted synthesis : Reduces reaction time (2–4 hours) and improves regioselectivity, as shown in studies with mono-substituted analogs .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Scale-up requires continuous flow reactors for improved heat transfer and safety .

- Biological Assays : Use negative controls (e.g., unsubstituted benzoic acid) and statistical validation (p < 0.05) in enzyme inhibition studies to ensure reproducibility .

- Computational Validation : Compare DFT-derived electrostatic potential maps with experimental NMR shifts to verify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.